![molecular formula C17H14F2N4O3S2 B2563037 N-{4-[(5-エチル-1,3,4-チアゾール-2-イル)スルファモイル]フェニル}-2,6-ジフルオロベンズアミド CAS No. 302951-74-2](/img/structure/B2563037.png)
N-{4-[(5-エチル-1,3,4-チアゾール-2-イル)スルファモイル]フェニル}-2,6-ジフルオロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
科学的研究の応用
Medicinal Chemistry
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide has been investigated for its anticancer properties . Studies have shown that it inhibits the activity of carbonic anhydrase IX, an enzyme involved in tumor growth and metastasis. This inhibition suggests potential applications in cancer therapy .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties , making it a candidate for developing new antibiotics. Research indicates efficacy against various bacterial strains and fungi. For instance, it has shown promising results in vitro against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Due to its structural characteristics, this compound also demonstrates anti-inflammatory effects , which are crucial for developing treatments for inflammatory diseases. The mechanism involves modulating inflammatory pathways and reducing cytokine production .
Case Studies
Industrial Applications
Beyond medicinal uses, N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide can be utilized in industrial processes as a building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in developing new materials and chemical reagents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride, followed by the coupling with 2,6-difluorobenzoyl chloride . The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
作用機序
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in various physiological processes . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell proliferation .
類似化合物との比較
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar biological activities.
N-(4-nitrophenyl)acetohydrazonoyl bromide: A compound used as a precursor in the synthesis of various thiadiazole derivatives.
Uniqueness
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide stands out due to its dual functional groups, which confer unique chemical and biological properties. Its ability to inhibit carbonic anhydrase IX specifically makes it a promising candidate for anticancer research .
生物活性
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a thiadiazole moiety that is known for its diverse biological activities. The presence of the difluorobenzamide structure enhances its pharmacological profile.
The biological activity of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide can be attributed to several mechanisms:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit antifungal properties by inhibiting ergosterol biosynthesis in fungi. This compound's structure suggests it may interact with enzymes involved in this pathway, potentially leading to effective antifungal activity against various strains such as Candida albicans and Candida glabrata .
- Anticancer Properties : Benzamide derivatives are often explored for their ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that compounds similar to this one may inhibit RET kinase activity, which is crucial for certain types of tumors .
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound may contribute to its ability to inhibit enzymes critical for cellular metabolism and proliferation .
Antifungal Activity
Table 1 summarizes the antifungal activity of thiadiazole derivatives related to N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3l | Candida albicans | 5 µg/mL |
3k | Candida glabrata | 10 µg/mL |
3f | Candida krusei | 10 µg/mL |
These results indicate that compounds derived from the thiadiazole scaffold maintain significant antifungal properties .
Anticancer Activity
In a study evaluating various benzamide derivatives for their anticancer effects, compounds similar to N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide were shown to inhibit RET kinase with moderate to high potency. The following table summarizes findings related to RET kinase inhibition:
Compound | RET Kinase Inhibition (%) | Cell Proliferation Inhibition (%) |
---|---|---|
I-8 | 75 | 70 |
I-9 | 65 | 60 |
These findings suggest potential applications in cancer therapy .
Case Studies
Case Study 1: Antifungal Efficacy
A recent study investigated the antifungal properties of a series of thiadiazole derivatives including N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide. The results indicated that these compounds effectively inhibited ergosterol biosynthesis through interaction with fungal enzymes such as 14-alpha sterol demethylase .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that benzamide derivatives could significantly reduce cell viability. The study highlighted that N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide exhibited a notable reduction in proliferation rates in RET-positive tumors .
特性
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O3S2/c1-2-14-21-22-17(27-14)23-28(25,26)11-8-6-10(7-9-11)20-16(24)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXDASRGZAXVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。